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Abstract
This technical guide provides an in-depth overview of the early preclinical and clinical research

on TG100801, a novel topical prodrug developed for the treatment of age-related macular

degeneration (AMD). TG100801 is the ethyl ester prodrug of TG100572, a potent multi-kinase

inhibitor. This document details the mechanism of action, summarizes key quantitative data

from preclinical and early clinical studies, outlines experimental protocols, and visualizes the

core signaling pathways and experimental workflows. The information is intended for

researchers, scientists, and drug development professionals in the field of ophthalmology and

kinase inhibitor therapeutics.

Introduction
Age-related macular degeneration (AMD) is a leading cause of irreversible vision loss in the

elderly. The neovascular or "wet" form of AMD is characterized by choroidal neovascularization

(CNV), a process involving the abnormal growth of blood vessels from the choroid into the sub-

retinal space. This leads to vascular leakage, edema, and subsequent damage to

photoreceptors. A key mediator of this process is Vascular Endothelial Growth Factor (VEGF).

While anti-VEGF therapies have revolutionized the treatment of wet AMD, they require frequent

intravitreal injections, posing a significant treatment burden.

TG100801 was developed as a topical eye drop formulation to offer a non-invasive treatment

alternative. As a prodrug, TG100801 is designed to penetrate the ocular tissues and is then

converted by ocular esterases into its active metabolite, TG100572. TG100572 is a multi-
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targeted kinase inhibitor designed to simultaneously suppress angiogenesis, vascular leakage,

and inflammation associated with AMD.[1]

Mechanism of Action
TG100801 itself is an inactive prodrug. Following topical administration, it penetrates the eye

and is hydrolyzed by ocular esterases to form TG100572.[2][3] TG100572 is a potent inhibitor

of a specific set of kinases that are crucial in the pathology of neovascular AMD.[4] The primary

targets include:

Vascular Endothelial Growth Factor Receptors (VEGFRs): Inhibition of VEGFRs, particularly

VEGFR2, blocks the downstream signaling cascade initiated by VEGF, thereby inhibiting

endothelial cell proliferation, migration, and vascular permeability.[2][5]

Src Family Kinases (SFKs): Src is a non-receptor tyrosine kinase that plays a significant role

in mediating VEGF-induced vascular permeability.[2][4] By inhibiting Src, TG100572 can

reduce vascular leakage.

Platelet-Derived Growth Factor Receptors (PDGFRs): PDGFR signaling is involved in the

recruitment and stabilization of pericytes around newly formed blood vessels. Inhibition of

PDGFR can lead to the regression of neovascularization.[2]

By targeting these multiple kinases, TG100572 aims to provide a broader therapeutic effect

compared to agents that solely target the VEGF pathway.
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Figure 1: Conversion of TG100801 to TG100572 and its targets.

Quantitative Data
In Vitro Kinase Inhibition
The primary active metabolite of TG100801, TG100572, was profiled for its inhibitory activity

against a panel of kinases. The half-maximal inhibitory concentrations (IC50) are summarized

in the table below.
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Kinase Family Kinase IC50 (nM)[6]

Receptor Tyrosine Kinases VEGFR1 2

VEGFR2 7

FGFR1 2

FGFR2 16

PDGFRβ 13

Src Family Kinases Fgr 5

Fyn 0.5

Hck 6

Lck 0.1

Lyn 0.4

Src 1

Yes 0.2

Preclinical Efficacy
Preclinical studies in animal models of AMD demonstrated the potential of topically

administered TG100801.
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Animal Model Treatment Outcome Reference

Laser-induced CNV in

mice

TG100801 (5 mg/ml),

3 times a day for 14

days

40% reduction in CNV

area compared to

control.

[2]

VEGF-induced retinal

vascular leakage in

mice

Topical TG100801 (10

mcl at 10 mg/ml)

73% and 98%

reduction in retinal

vascular leakage in

two separate

experiments.

[2]

Rat model of retinal

vein occlusion

Topical TG100801

(0.3%, 0.6%, or 1%

solution), 5

applications over 3

days

Significant reduction

in fluorescein leakage

and retinal thickening

as measured by OCT.

[6]

Preclinical Pharmacokinetics
Species Administration Key Findings Reference

Mice, Rabbits, Dogs,

Mini-pigs
Topical eye drops

TG100801 is

converted to

TG100572 by ocular

esterases. Both

compounds achieve

concentrations

exceeding those

needed for kinase

inhibition in posterior

eye tissues.

Elimination half-life of

over 7 hours. Minimal

systemic exposure,

with plasma levels

below the limit of

quantitation (1-3

ng/mL).[2][3]

[3]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 11 Tech Support

https://www.bioworld.com/articles/589062-a-novel-multitargeted-tyrosine-kinase-prodrug-proves-beneficial-for-cnv-disorders?v=preview
https://www.bioworld.com/articles/589062-a-novel-multitargeted-tyrosine-kinase-prodrug-proves-beneficial-for-cnv-disorders?v=preview
https://pmc.ncbi.nlm.nih.gov/articles/PMC3032767/
https://www.bioworld.com/articles/589062-a-novel-multitargeted-tyrosine-kinase-prodrug-proves-beneficial-for-cnv-disorders?v=preview
https://iovs.arvojournals.org/article.aspx?articleid=2394884
https://iovs.arvojournals.org/article.aspx?articleid=2394884
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1663545?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Early Clinical Trial Data
A Phase 1 clinical trial was conducted to evaluate the safety and tolerability of TG100801 in

healthy volunteers.

Study Phase Population Dosing Key Findings Reference

Phase 1
42 healthy

volunteers

0.6% or 1.1%

TG100801, twice

daily for 14 days.

Well tolerated at

both doses. Mild,

transient ocular

irritation was

reported in 50%

of subjects. No

evidence of

toxicity. Plasma

levels of

TG100801 and

TG100572 were

below detectable

limits.[4][7]

[4][7]

Experimental Protocols
Laser-Induced Choroidal Neovascularization (CNV) in
Mice
This model is a standard method to mimic the neovascularization process in wet AMD.

Animal Model: Adult mice (e.g., C57BL/6J).

Anesthesia: Intraperitoneal injection of a ketamine/xylazine cocktail.

Pupil Dilation: Topical application of a mydriatic agent (e.g., 1% tropicamide).

Laser Photocoagulation: A diode laser is used to create four laser spots around the optic

nerve in each eye, rupturing Bruch's membrane.
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Treatment: Topical administration of TG100801 or vehicle to the cornea at specified

concentrations and frequencies (e.g., 5 mg/ml, three times daily).[2]

Evaluation: After a set period (e.g., 14 days), animals are euthanized. Eyes are enucleated,

and choroidal flat mounts are prepared. The CNV area is quantified using fluorescent

microscopy after staining with an endothelial cell marker (e.g., isolectin B4).
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Figure 2: Workflow for the laser-induced CNV model.

Rat Model of Retinal Vein Occlusion
This model is used to assess the effect of a compound on retinal edema and vascular leakage.

Animal Model: Adult rats (e.g., Long-Evans).

Anesthesia: As per standard laboratory procedures.

Thrombosis Induction: A laser is used to induce thrombosis in a major retinal vein.

Treatment: Topical application of TG100801 or vehicle at various concentrations (e.g., 0.3%,

0.6%, 1%). Dosing is performed before and after laser induction and on subsequent days.[6]

Evaluation of Vascular Leakage: Intraperitoneal injection of sodium fluorescein. The amount

of fluorescein leakage into the retina is quantified.

Evaluation of Retinal Edema: Retinal thickness is measured using Optical Coherence

Tomography (OCT).

Ocular Pharmacokinetics Studies
These studies determine the distribution and concentration of the drug and its active metabolite

in the eye.

Animal Models: Mice, rabbits, dogs, and/or mini-pigs.[3]

Administration: A single topical dose of TG100801 is administered.

Sample Collection: At various time points post-administration, animals are euthanized, and

ocular tissues (e.g., cornea, aqueous humor, lens, vitreous humor, retina, choroid, sclera)

and plasma are collected.

Analysis: The concentrations of TG100801 and TG100572 in the tissue and plasma samples

are quantified using Liquid Chromatography-Mass Spectrometry/Mass Spectrometry
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(LC/MS/MS).

Pharmacokinetic Parameters: The data is used to calculate key pharmacokinetic parameters

such as Cmax (maximum concentration), Tmax (time to maximum concentration), and AUC

(area under the curve).
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Figure 3: General workflow for ocular pharmacokinetics studies.
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Conclusion
The early research on TG100801 demonstrated its potential as a topical treatment for

neovascular AMD. The prodrug design allows for effective delivery of the active multi-kinase

inhibitor, TG100572, to the posterior segment of the eye with minimal systemic exposure.

Preclinical studies showed significant efficacy in reducing choroidal neovascularization and

retinal edema. The Phase 1 clinical trial indicated that the eye drop formulation is well-tolerated

in humans. While TG100801 development was eventually discontinued, the foundational

research provided valuable insights into the potential of topical multi-kinase inhibitors for the

treatment of retinal vascular diseases.[8]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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